molecular formula C20H18N4O4 B2717237 N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide CAS No. 941941-16-8

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B2717237
CAS No.: 941941-16-8
M. Wt: 378.388
InChI Key: BAESITSHLSLSCS-UHFFFAOYSA-N
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Description

“N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide” is a complex organic compound that contains several functional groups including an ethoxy group, a pyridazine ring, a nitro group, and a benzamide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields of research and industry.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyridazine ring, the introduction of the ethoxy group, and the attachment of the benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is often involved in redox reactions, while the benzamide group can participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties are typically determined through experimental analysis .

Scientific Research Applications

  • Neuroleptic Applications : The synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds, including derivatives of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide, suggests potential applications in neuroleptic drugs. These compounds have been studied for their potential use in treating neurological disorders (Valenta et al., 1990).

  • Crystal Engineering and Material Science : The molecular complexation of compounds like this compound with various agents has implications in crystal engineering. This includes studies on co-crystals and co-crystal hydrates, which are significant for understanding and enhancing the photostability and physicochemical properties of materials (Vangala et al., 2012).

  • Antimicrobial Properties : Some derivatives of this compound have been studied for their antibacterial activities. Research into novel thieno[2,3-c]pyridazines using similar compounds as starting materials has shown promising results in the development of new antibacterial agents (Al-Kamali et al., 2014).

  • Anticonvulsant Activity : Investigations into 4-nitro-N-phenylbenzamides, closely related to this compound, have revealed anticonvulsant properties. These compounds have been effective in tests related to electroshock-induced seizures, indicating their potential use in epilepsy treatment (Bailleux et al., 1995).

  • Photochemistry and Photobiology : Studies on benzamide derivatives, including compounds structurally similar to this compound, have contributed to the understanding of photochemical processes. These include the evaluation of fluorescence and conformation changes in the excited state, which is crucial in the field of photochemistry (Brozis et al., 1999).

  • Polymer Science : The compound's derivatives have been used in polymer science, particularly in the nitroxide-mediated polymerization of methyl methacrylate and styrene. This has implications for material science and engineering, offering insights into the synthesis of new polymeric materials (Greene & Grubbs, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further studying its properties, exploring its potential applications, and optimizing its synthesis process .

Properties

IUPAC Name

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-3-28-19-11-10-17(22-23-19)14-6-8-16(9-7-14)21-20(25)15-5-4-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAESITSHLSLSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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